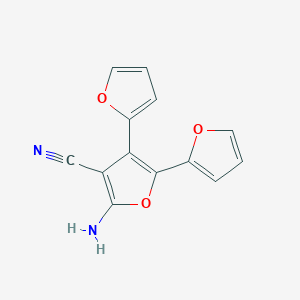

2-Amino-3-cyano-4,5-di(fur-2-yl)furan

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-4,5-bis(furan-2-yl)furan-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O3/c14-7-8-11(9-3-1-5-16-9)12(18-13(8)15)10-4-2-6-17-10/h1-6H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQSOEAGWZLHBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=C(OC(=C2C#N)N)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351930 | |

| Record name | 2~5~-Amino[1~2~,2~2~:2~3~,3~2~-terfuran]-2~4~-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24386-17-2 | |

| Record name | 2~5~-Amino[1~2~,2~2~:2~3~,3~2~-terfuran]-2~4~-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the One-Pot Synthesis of 2-Amino-3-cyano-4,5-di(fur-2-yl)furan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the one-pot synthesis of the highly functionalized heterocyclic compound, 2-amino-3-cyano-4,5-di(fur-2-yl)furan. This molecule is of significant interest in medicinal chemistry and materials science due to its unique structural features, incorporating multiple furan rings, a cyano group, and an amino functionality, which are common pharmacophores.

Introduction

The synthesis of polysubstituted furans is a cornerstone of modern heterocyclic chemistry, as the furan scaffold is a key component in a vast array of natural products and pharmaceuticals. One-pot multicomponent reactions are particularly valuable in this field, offering an efficient, atom-economical, and often more environmentally benign approach to complex molecular architectures. The target molecule, this compound, presents a synthetically challenging yet desirable structure. This guide outlines a robust and reproducible one-pot methodology for its preparation.

Proposed Synthesis Pathway

The most plausible and efficient one-pot synthesis of this compound involves the base-catalyzed condensation of 1,2-di(furan-2-yl)ethanedione (furil) with malononitrile. This reaction is analogous to the well-established Gewald synthesis of 2-aminothiophenes and related multicomponent reactions for the synthesis of highly substituted furans.[1][2]

The reaction proceeds through an initial Knoevenagel condensation of one of the carbonyl groups of furil with the active methylene group of malononitrile, followed by an intramolecular cyclization and tautomerization to yield the final aromatic furan ring. A basic catalyst, such as a secondary amine (e.g., diethylamine or piperidine), is typically employed to facilitate these steps.

Experimental Section

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Representative One-Pot Synthesis Protocol

This protocol is based on analogous syntheses of similar 2-amino-3-cyanofurans.[3]

-

To a solution of 1,2-di(furan-2-yl)ethanedione (furil) (1.0 mmol) in a suitable solvent such as ethanol or methanol (10 mL), add malononitrile (1.1 mmol).

-

To this mixture, add a catalytic amount of a secondary amine base, such as diethylamine or piperidine (0.1-0.2 mmol).

-

The reaction mixture is then stirred at room temperature or gently heated (e.g., to 50-60 °C) for a period of 2-6 hours, while monitoring the progress by TLC.

-

Upon completion of the reaction, the mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The crude product is washed with a small amount of cold ethanol to remove any unreacted starting materials and the catalyst.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the known and expected physicochemical and spectroscopic data for the target compound.

| Property | Data | Reference |

| CAS Number | 24386-17-2 | [4] |

| Molecular Formula | C₁₃H₈N₂O₃ | [4] |

| Molecular Weight | 240.22 g/mol | [4] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 183-185 °C | [4] |

| Expected IR (KBr, cm⁻¹) | ~3450-3300 (NH₂), ~2220 (C≡N), ~1640 (C=C) | |

| Expected ¹H NMR (DMSO-d₆, ppm) | ~7.8-6.5 (m, 6H, furan-H), ~7.2 (s, 2H, NH₂) | |

| Expected ¹³C NMR (DMSO-d₆, ppm) | ~160-105 (furan carbons), ~118 (C≡N) | |

| Expected Mass Spec (m/z) | 240 [M]⁺ |

Note: Expected spectroscopic data is based on the chemical structure and data from analogous compounds.

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed reaction mechanism for the one-pot synthesis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Amino-3-cyano-4,5-di(fur-2-yl)furan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 2-Amino-3-cyano-4,5-di(fur-2-yl)furan. Due to the limited availability of published experimental data for this specific molecule, this guide synthesizes information from analogous structures and established spectroscopic principles to present a detailed projection of its spectroscopic properties. This includes predicted data for ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy. Furthermore, a plausible synthetic route and detailed experimental protocols for spectroscopic analysis are provided to facilitate further research and application of this compound in medicinal chemistry and drug discovery.

Introduction

Substituted furans are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals and biologically active molecules. The unique electronic properties and structural versatility of the furan ring make it a privileged motif in drug design. The title compound, this compound, incorporates several key pharmacophoric features: an aminofuran core, a nitrile group, and two furan-2-yl substituents. These functional groups suggest potential for diverse biological activities, making its thorough characterization a matter of significant interest for researchers in drug development. This guide aims to provide a foundational understanding of its spectroscopic characteristics to aid in its synthesis, identification, and further investigation.

Proposed Synthesis

A plausible synthetic route for this compound is based on the well-established synthesis of 2-amino-3-cyano-furans from α-hydroxy ketones and malononitrile. This reaction proceeds via a base-catalyzed condensation.

Proposed Reaction Scheme:

Caption: Proposed synthesis of this compound.

Data Presentation: Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.6 - 7.8 | m | 2H | Protons on the 2-furyl rings |

| ~ 6.5 - 6.7 | m | 4H | Protons on the 2-furyl rings |

| ~ 5.0 - 6.0 | br s | 2H | -NH₂ (exchangeable with D₂O) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 165 | C-2 (of the central furan ring) |

| ~ 150 - 155 | C-5 (of the central furan ring) |

| ~ 145 - 150 | Quaternary carbons of the 2-furyl rings |

| ~ 115 - 125 | CH carbons of the 2-furyl rings |

| ~ 110 - 115 | -C≡N |

| ~ 90 - 95 | C-3 (of the central furan ring) |

| ~ 140 - 145 | C-4 (of the central furan ring) |

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3450 - 3300 | Medium, sharp (doublet) | N-H stretching (amino group) |

| ~ 3150 - 3100 | Weak | C-H stretching (furan rings) |

| ~ 2220 - 2210 | Strong, sharp | C≡N stretching (nitrile group) |

| ~ 1650 - 1600 | Strong | N-H bending (amino group) |

| ~ 1580 - 1450 | Medium to Strong | C=C stretching (furan rings) |

| ~ 1250 - 1000 | Strong | C-O-C stretching (furan rings) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 240.21 | [M]⁺ (Molecular Ion) |

| Predicted Fragments | Loss of CO, CN, and fragmentation of furan rings |

Table 5: Predicted UV-Vis Spectroscopic Data

| λmax (nm) | Solvent | Interpretation |

| ~ 280 - 320 | Ethanol | π → π* transitions of the conjugated system |

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic characterization of this compound.

Synthesis of this compound

-

To a solution of furoin (1,2-di(furan-2-yl)-2-hydroxyethan-1-one) (1.0 eq) in absolute ethanol, add malononitrile (1.0 eq).

-

Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 eq).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterize the purified product by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary.

-

¹H NMR Spectroscopy : Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Spectroscopy : Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans will be required compared to ¹H NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation : Prepare a KBr pellet by grinding 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition : Record the FT-IR spectrum over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal, and then acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce the sample into the mass spectrometer. For a volatile and thermally stable compound, a direct insertion probe or gas chromatography-mass spectrometry (GC-MS) with an electron ionization (EI) source is suitable.

-

Ionization : Use a standard electron ionization energy of 70 eV.

-

Data Acquisition : Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu) to observe the molecular ion and significant fragment ions.

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

-

Data Acquisition : Record the UV-Vis spectrum over a wavelength range of 200-800 nm. Use the pure solvent as a blank to zero the spectrophotometer before measuring the sample's absorbance.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of the title compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Conclusion

This technical guide provides a projected spectroscopic profile and a practical framework for the synthesis and characterization of this compound. While the presented spectroscopic data are predictive, they are grounded in the well-understood principles of spectroscopic analysis and data from closely related furan derivatives. The detailed experimental protocols offer a clear path for researchers to synthesize and empirically validate the spectroscopic properties of this promising compound. This foundational information is intended to accelerate the exploration of its potential applications in medicinal chemistry and drug development. Further experimental work is necessary to confirm these predictions and to fully elucidate the biological activity of this novel heterocyclic entity.

An In-depth Technical Guide on the Spectroscopic Characterization of 2-Amino-3-cyano-4,5-di(fur-2-yl)furan

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Following a comprehensive literature search, specific experimental ¹H NMR and ¹³C NMR data for 2-Amino-3-cyano-4,5-di(fur-2-yl)furan were not found in the available scientific databases. The information presented herein is a predictive guide based on the analysis of structurally analogous compounds and established principles of nuclear magnetic resonance spectroscopy. This guide is intended to assist researchers in the characterization of the target molecule.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are derived from the analysis of similar 2-aminofuran derivatives and substituted furans. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH₂ | 4.5 - 6.0 | br s | - |

| Furyl H-5' | 7.4 - 7.6 | m | - |

| Furyl H-3' | 6.4 - 6.6 | m | - |

| Furyl H-4' | 6.3 - 6.5 | m | - |

| Furyl H-5'' | 7.4 - 7.6 | m | - |

| Furyl H-3'' | 6.4 - 6.6 | m | - |

| Furyl H-4'' | 6.3 - 6.5 | m | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 (C-NH₂) | 158 - 162 |

| C3 (C-CN) | 90 - 95 |

| C4 (C-Furyl) | 145 - 150 |

| C5 (C-Furyl) | 148 - 153 |

| CN | 115 - 120 |

| Furyl C-2' | 148 - 153 |

| Furyl C-5' | 142 - 145 |

| Furyl C-3' | 110 - 115 |

| Furyl C-4' | 105 - 110 |

| Furyl C-2'' | 148 - 153 |

| Furyl C-5'' | 142 - 145 |

| Furyl C-3'' | 110 - 115 |

| Furyl C-4'' | 105 - 110 |

Experimental Protocols

The following is a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR data for this compound, based on standard methodologies for similar organic compounds.

2.1. Sample Preparation

-

Dissolution: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).

2.2. NMR Spectrometer and Parameters

-

Instrumentation: A high-resolution NMR spectrometer with a proton frequency of 300 MHz or higher is recommended.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, or more, to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: The acquired Free Induction Decay (FID) should be Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of the target compound and a plausible synthetic pathway.

Caption: Logical workflow for the synthesis and characterization of this compound.

Caption: Plausible synthetic pathway via the Gewald reaction.

Crystal Structure Analysis of a 2-Amino-3-cyanofuran Analog: A Technical Guide

Disclaimer: As of December 2025, comprehensive crystal structure data for 2-Amino-3-cyano-4,5-di(fur-2-yl)furan is not publicly available in crystallographic databases or peer-reviewed literature. This guide therefore presents a detailed analysis of a closely related and structurally significant analog, 2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile , for which crystallographic data has been published. The methodologies and data presentation herein serve as a robust template for the analysis of the target compound once its crystals are obtained and studied.

This technical whitepaper provides an in-depth look at the crystal structure of the furan derivative, 2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile. It is intended for researchers, scientists, and professionals in drug development who are engaged in the study of heterocyclic compounds and their solid-state properties. This document outlines the experimental protocols for crystal structure determination and presents the crystallographic data in a clear, tabular format for ease of comparison and interpretation.

Crystallographic Data Summary

The crystal structure of 2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile was determined by single-crystal X-ray diffraction. The compound crystallizes in the triclinic space group P1 with two independent molecules in the asymmetric unit. A summary of the key crystallographic data and refinement parameters is provided in Table 1.

Table 1: Crystal Data and Structure Refinement for 2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile.

| Parameter | Value |

| Empirical Formula | C₂₁H₁₃N₃O |

| Formula Weight | 323.34 g/mol |

| Temperature | 123 K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Triclinic |

| Space Group | P1 |

| Unit Cell Dimensions | |

| a | 9.2308(3) Å |

| b | 12.5991(4) Å |

| c | 14.3043(4) Å |

| α | 89.954(2)° |

| β | 89.052(2)° |

| γ | 79.233(2)° |

| Volume | 1634.07(9) ų |

| Z (molecules per unit cell) | 4 |

| Calculated Density | 1.314 Mg/m³ |

| Absorption Coefficient | 0.08 mm⁻¹ |

| Data Collection & Refinement | |

| Reflections Collected | Not Specified |

| Independent Reflections | Not Specified |

| Goodness-of-fit on F² | Not Specified |

| Final R indices [I>2σ(I)] | R = 0.045 |

| R indices (all data) | wR = 0.119 |

Experimental Protocols

The determination of the crystal structure of 2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile involved several key stages, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization

The title compound was synthesized and purified. Single crystals suitable for X-ray diffraction were obtained by recrystallization from a 1:1 mixture of dichloromethane and acetone. The slow evaporation of the solvent at room temperature yielded colorless crystals.

X-ray Data Collection

A suitable single crystal was mounted on a Bruker APEXII CCD diffractometer. The diffraction data were collected at a temperature of 123 K using Mo Kα radiation (λ = 0.71073 Å). A multi-scan absorption correction was applied to the collected data.

Structure Solution and Refinement

The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the crystal structure analysis.

Molecular and Crystal Packing Structure

The asymmetric unit of 2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile contains two independent molecules with similar conformations. The furan rings in both molecules are essentially planar. The dihedral angles between the furan ring and the two attached phenyl rings are a key conformational feature. In the crystal, the molecules are linked by weak C—H···π and C—H···N interactions, which contribute to the stability of the crystal packing.

The logical relationship for the synthesis of a 2-amino-3-cyanofuran, which is the core of the originally requested compound, can be visualized as follows. This is a generalized pathway.

This guide provides a comprehensive overview of the crystal structure analysis of a relevant analog to this compound. The presented data and methodologies offer a valuable resource for researchers working on the synthesis and characterization of novel furan-based compounds for various applications, including drug discovery and materials science.

Theoretical Exploration of 2-Amino-3-cyano-4,5-di(fur-2-yl)furan: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive theoretical framework for the computational analysis of 2-Amino-3-cyano-4,5-di(fur-2-yl)furan, a novel heterocyclic compound with potential applications in medicinal chemistry. In the absence of extensive experimental data, this document serves as a roadmap for in silico characterization, employing established quantum chemical methods to predict its structural, electronic, and spectroscopic properties. This approach facilitates a deeper understanding of the molecule's behavior at a quantum level, providing valuable insights for future synthesis, experimental validation, and potential drug discovery pipelines. While no direct theoretical studies on this specific molecule have been published, this paper extrapolates methodologies from computational studies of analogous furan and aminonitrile derivatives.

Introduction

Substituted furans are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. The introduction of amino and cyano functionalities can significantly modulate their electronic properties and potential for intermolecular interactions, making them attractive scaffolds for drug design. This compound (C₁₃H₈N₂O₃) is a molecule of interest due to its unique combination of electron-donating (amino) and electron-withdrawing (cyano) groups, along with the aromatic furan rings. This architecture suggests potential for interesting photophysical properties and biological activity.

This whitepaper details a proposed theoretical workflow to elucidate the key chemical and physical properties of this target molecule. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we can model its geometry, electronic structure, and spectroscopic signatures.

Proposed Computational Methodology

A multi-step computational protocol is proposed to thoroughly investigate the properties of this compound. The workflow is designed to provide a comprehensive set of theoretical data for subsequent analysis and experimental correlation.

Caption: Proposed workflow for the theoretical calculation of molecular properties.

Geometry Optimization

The initial step involves determining the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization using DFT, which calculates the electronic structure to find the arrangement of atoms with the lowest potential energy.

Experimental Protocol:

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.

-

Basis Set: 6-311++G(d,p) is a flexible basis set that includes diffuse functions (++) to describe lone pairs and anions, and polarization functions (d,p) to accurately model bonding.

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages.[1][2]

-

Environment: The calculation should be performed in the gas phase to represent an isolated molecule, and also in various solvents (e.g., water, DMSO) using a solvation model like the Polarization Continuum Model (PCM) to simulate solution-phase behavior.

Vibrational Frequency Analysis

Following optimization, a frequency calculation is performed at the same level of theory to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This analysis also yields the theoretical vibrational (infrared and Raman) spectra.

Experimental Protocol:

-

Method: Analytical second derivatives of the energy with respect to nuclear displacement.

-

Level of Theory: B3LYP/6-311++G(d,p).

-

Output: Harmonic vibrational frequencies, IR intensities, and Raman activities. These can be compared with experimental IR and Raman spectra for validation.

Predicted Molecular Properties

The following tables summarize the types of quantitative data that would be generated from the proposed computational study. The values presented are hypothetical and serve as illustrative examples based on similar compounds found in the literature.

Table 1: Predicted Structural and Electronic Properties

| Property | Predicted Value (Hypothetical) | Method | Significance |

| Dipole Moment (Debye) | ~ 4.5 - 6.0 D | DFT | Indicates the molecule's polarity and potential for dipole-dipole interactions. |

| HOMO Energy (eV) | ~ -5.5 eV | DFT | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy (eV) | ~ -1.8 eV | DFT | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (eV) | ~ 3.7 eV | DFT | Indicates chemical reactivity and electronic excitation energy. |

| Molecular Formula | C₁₃H₈N₂O₃ | - | Basic molecular information.[3] |

| Molar Mass ( g/mol ) | 240.21 | - | Basic molecular information.[3] |

| Melting Point (°C) | 183-185 | Experimental | A known experimental value for comparison.[3] |

Table 2: Predicted Spectroscopic Data

| Spectroscopic Property | Predicted Wavenumber/Wavelength (Hypothetical) | Assignment | Method |

| IR: ν(N-H) stretch | ~ 3400 - 3500 cm⁻¹ | Amino group N-H symmetric & asymmetric stretches | DFT |

| IR: ν(C≡N) stretch | ~ 2210 - 2230 cm⁻¹ | Cyano group C≡N stretch | DFT |

| IR: ν(C=C) stretch | ~ 1600 - 1650 cm⁻¹ | Furan and aromatic ring C=C stretches | DFT |

| UV-Vis: λ_max (nm) | ~ 350 - 400 nm | π → π* electronic transition | TD-DFT |

| ¹H NMR: δ(NH₂) (ppm) | ~ 6.0 - 7.0 ppm | Amino protons | DFT/GIAO |

| ¹³C NMR: δ(C≡N) (ppm) | ~ 115 - 120 ppm | Cyano carbon | DFT/GIAO |

Visualization of Molecular Orbitals and Potential Interactions

Understanding the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting reactivity.

Caption: Representation of Frontier Molecular Orbitals (HOMO and LUMO).

The localization of the HOMO on the amino and furan moieties suggests these are the primary sites for electrophilic attack. Conversely, the LUMO's position on the cyano-substituted furan indicates this region is susceptible to nucleophilic attack.

Potential Biological Significance and Signaling Pathways

While the specific biological activity of this compound is unknown, related aminofuran and aminonitrile compounds have shown potential as inhibitors of various enzymes. For instance, many kinase inhibitors feature a heterocyclic core with hydrogen bond donors and acceptors. A hypothetical interaction with a kinase active site is depicted below.

Caption: Hypothetical inhibition of a kinase signaling pathway.

The amino group can act as a hydrogen bond donor, while the cyano group and furan oxygens can act as hydrogen bond acceptors, facilitating binding within an enzyme's active site.

Conclusion

This whitepaper presents a theoretical framework for the comprehensive characterization of this compound using quantum chemical calculations. The proposed methodologies, including DFT and TD-DFT, are standard and robust approaches for predicting the structural, electronic, and spectroscopic properties of novel organic molecules. The in silico data generated from this workflow will provide a foundational understanding of this molecule, guiding future synthetic efforts, spectroscopic analysis, and investigations into its potential as a pharmacologically active agent. The predictive power of these computational methods is an invaluable tool in modern drug discovery, enabling the rational design and prioritization of new chemical entities.

References

A Technical Guide to the Solubility of 2-Amino-3-cyano-4,5-di(fur-2-yl)furan in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Following a comprehensive literature search, no specific quantitative data on the solubility of 2-Amino-3-cyano-4,5-di(fur-2-yl)furan in various organic solvents is publicly available at this time. This guide, therefore, provides a detailed, generalized experimental protocol and workflow for determining the solubility of this compound, enabling researchers to generate this critical data in their own laboratories.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. The furan moiety is a key structural feature in many biologically active compounds.[1] Understanding the solubility of this compound in a range of organic solvents is fundamental for its synthesis, purification, formulation, and application in various chemical and biological systems.

This technical guide outlines a standard methodology for the experimental determination of the solubility of this compound.

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a solvent.

2.1. Materials and Equipment

-

Analyte: this compound (solid, pure form)

-

Solvents: A range of analytical grade organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide, etc.)

-

Apparatus:

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatic shaking incubator or water bath

-

Vials with screw caps and PTFE septa

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

2.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is achieved.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatic shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the incubator for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer.

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Generate a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) against the concentration of the standard solutions.

-

Determine the concentration of the analyte in the diluted samples by interpolating their analytical signals on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the specific organic solvent using the following formula:

Solubility (mg/mL) = (Concentration from calibration curve) × (Dilution factor)

-

2.3. Data Presentation

The experimentally determined solubility data should be compiled into a clear and structured table for easy comparison.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) |

| Solvent A | T1 | Value 1 |

| Solvent B | T1 | Value 2 |

| Solvent C | T1 | Value 3 |

| ... | ... | ... |

| Solvent A | T2 | Value n |

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Conclusion

While specific solubility data for this compound is not currently documented in readily accessible literature, this guide provides a robust and standardized protocol for its determination. By following the outlined experimental procedure, researchers and drug development professionals can generate the necessary solubility data to support their ongoing work with this compound. The provided workflow diagram offers a clear visual representation of this process. The general properties of furan and its derivatives suggest that solubility will vary significantly with the polarity of the organic solvent.[2]

References

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 2-Amino-3-cyano-4,5-di(fur-2-yl)furan

Introduction

2-Amino-3-cyano-4,5-di(fur-2-yl)furan is a polysubstituted furan derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its thermal stability and degradation profile is paramount for determining its suitability for various applications, establishing safe handling and storage conditions, and predicting its behavior during thermal processing. This guide outlines the expected thermal behavior of this compound and provides detailed protocols for its empirical investigation.

The thermal stability of furan-based compounds is influenced by the nature of their substituents. The furan ring itself is known to undergo thermal decomposition through ring-opening reactions.[1] The presence of electron-withdrawing groups, such as the cyano group, can influence the reactivity of the furan ring. Conversely, the amino group may participate in various thermal reactions. The overall thermal profile of this compound will be a composite of the thermal labilities of its constituent functional groups and the furan rings.

Predicted Thermal Stability and Degradation Characteristics

Based on the analysis of related furan and heterocyclic compounds, a predictive summary of the thermal properties of this compound is presented below. It is anticipated that the decomposition will occur in multiple stages, corresponding to the loss of different functional groups and the eventual breakdown of the furan rings.

| Thermal Property | Predicted Value/Range | Rationale/Comparative Compounds |

| Melting Point (°C) | 183-185 | This is an experimentally determined value for the compound. |

| Onset of Decomposition (Tonset) (°C) | 200 - 250 | Substituted aminofurans and related heterocyclic compounds often exhibit decomposition onset in this range. The presence of multiple aromatic rings may lend some initial stability. |

| Temperature of Maximum Decomposition Rate (Tmax) (°C) | Stage 1: 250 - 350Stage 2: > 400 | Multi-stage decomposition is common for complex heterocyclic molecules. The initial stage may involve the loss of the amino and cyano groups, while the second stage would correspond to the degradation of the furan rings. Furan-based polymers show Tmax values in the range of 350-450°C.[2] |

| Residue at 600°C (%) | 20 - 40 | The high carbon and nitrogen content may lead to the formation of a significant char residue upon pyrolysis in an inert atmosphere. |

Proposed Degradation Pathway

The thermal degradation of this compound is likely to be a complex process involving multiple reaction pathways. A plausible degradation pathway, initiated by the cleavage of the weaker bonds and followed by the fragmentation of the heterocyclic rings, is proposed. The initial steps may involve the elimination of the amino and cyano groups, followed by the opening of the furan rings to yield smaller volatile fragments. At higher temperatures, these fragments can further react to form polycyclic aromatic hydrocarbons (PAHs).[3]

Experimental Protocols

To empirically determine the thermal stability and degradation profile of this compound, a combination of thermoanalytical techniques is recommended. The following protocols are based on standard methodologies for the analysis of organic compounds and polymers.[2][4]

Objective: To determine the thermal stability and decomposition profile of the compound by measuring its mass loss as a function of temperature.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

Analytical balance

-

Sample pans (e.g., alumina, platinum)

-

Gas supply (e.g., high-purity nitrogen, air) with flow controller

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the dried compound into a tared TGA sample pan.

-

Instrument Setup: Place the sample pan in the TGA furnace. Purge the system with the desired gas (e.g., nitrogen for inert atmosphere, air for oxidative atmosphere) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

-

-

Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

-

Data Analysis: Plot the percentage of mass loss versus temperature to obtain the TGA curve. Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of mass loss (Tmax). Determine the onset temperature of decomposition (Tonset) and the percentage of residual mass.

Objective: To determine the melting point, and other thermal transitions such as crystallization and decomposition enthalpies.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Sample pans (e.g., aluminum, hermetically sealed)

-

Crimper for sealing pans

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into a tared DSC pan and seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell. Purge with an inert gas like nitrogen.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Heat from 25 °C to a temperature above the melting point (e.g., 250 °C) at a heating rate of 10 °C/min.

-

Hold for 2 minutes.

-

Cool to 25 °C at 10 °C/min.

-

Reheat to a temperature above decomposition (as determined by TGA) at 10 °C/min.

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis: Determine the melting point from the peak of the endothermic transition in the first heating cycle. Analyze exothermic peaks for information on decomposition.

Objective: To identify the volatile and semi-volatile products of thermal decomposition.

Apparatus:

-

Pyrolyzer unit

-

Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS)

-

Capillary GC column suitable for separating polar and non-polar compounds.

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount of the sample (e.g., 0.1-0.5 mg) into a pyrolysis tube or cup.

-

Pyrolysis: Rapidly heat the sample to a series of predetermined temperatures (e.g., 300 °C, 500 °C, 700 °C) in an inert atmosphere (helium).

-

GC Separation: The volatile pyrolysis products are swept into the GC column where they are separated based on their boiling points and interactions with the stationary phase.

-

MS Detection: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the compounds by comparison with spectral libraries (e.g., NIST).

-

Data Analysis: Correlate the identified products with the decomposition stages observed in the TGA to propose a detailed degradation mechanism.

Experimental and Analytical Workflow

The logical flow of experimentation and data analysis for characterizing the thermal properties of this compound is depicted in the following diagram.

Conclusion

While direct experimental data for this compound is currently lacking, this guide provides a comprehensive predictive framework for its thermal stability and degradation profile based on the behavior of analogous furan-containing compounds. The proposed experimental protocols for TGA, DSC, and Py-GC-MS offer a robust methodology for the empirical determination of its thermal properties. The insights gained from such studies will be invaluable for the safe and effective application of this compound in research and development.

References

Tautomerism in 2-Amino-3-Cyano-Furan Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the tautomeric phenomena observed in 2-amino-3-cyano-furan systems. While specific quantitative equilibrium data for the parent 2-amino-3-cyano-furan is not extensively documented in publicly available literature, this guide outlines the fundamental principles, relevant analogous systems, and the established experimental and computational methodologies for the comprehensive study of its tautomeric forms. Understanding the tautomeric preferences of this heterocyclic scaffold is critical for predicting its chemical reactivity, biological activity, and for the rational design of novel therapeutic agents.

Introduction to Tautomerism in 2-Amino-3-Cyano-Furans

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be interconverted by the migration of a proton. In the case of 2-amino-3-cyano-furan, two primary forms of tautomerism are of interest: amino-imino tautomerism and a potential contribution from keto-enol-like forms upon considering resonance structures.

The equilibrium between these tautomers is influenced by various factors including the solvent, temperature, pH, and the electronic nature of substituents on the furan ring. The distinct electronic and steric profiles of each tautomer can lead to significant differences in their biological activity and pharmacokinetic properties.

Potential Tautomeric Forms

The 2-amino-3-cyano-furan core can exist in equilibrium between the amino form and the imino form. The amino tautomer is generally considered the more stable form for many related heterocyclic systems. However, the presence of the electron-withdrawing cyano group and the nature of the furan ring can influence this equilibrium.

Spectroscopic Characterization of Tautomers

Spectroscopic methods are pivotal in identifying and quantifying the different tautomeric forms in equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for elucidating the dominant tautomeric form. Key diagnostic signals include:

-

¹H NMR: The chemical shift and multiplicity of the amino (-NH₂) protons can be indicative. In the amino form, these typically appear as a broad singlet. The protons on the furan ring will also exhibit characteristic shifts.

-

¹³C NMR: The chemical shifts of the carbon atoms, particularly C2 and C3, will differ significantly between the amino and imino forms.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the tautomers.

-

Amino Form: Characterized by N-H stretching vibrations in the range of 3300-3500 cm⁻¹ and the C≡N stretch around 2200 cm⁻¹.

-

Imino Form: The C=N stretching vibration would be observed, and the N-H stretching frequency would differ from that of the amino group.

The following table summarizes typical IR absorption bands for related 2-amino-3-cyano-heterocyclic systems, which can be used as a reference.[1][2]

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretching | 3300 - 3500 |

| Cyano (C≡N) | Stretching | 2180 - 2230 |

| Alkene (C=C) | Stretching | 1620 - 1680 |

| Imino (C=N) | Stretching | 1640 - 1690 |

Experimental Protocols

General Synthesis of 2-Amino-3-Cyano-Furans and Analogs

A common and efficient method for the synthesis of substituted 2-amino-3-cyano-furans and their analogs, such as 4H-pyrans and 4H-chromenes, is through a one-pot, multi-component reaction.[3]

Protocol for a Three-Component Synthesis of a 2-Amino-3-Cyano-4H-Pyran Derivative (Analogous System) [3]

-

Reactant Preparation: In a suitable reaction vessel, combine an aldehyde (1.0 mmol), malononitrile (1.0 mmol), and an active methylene compound such as ethyl acetoacetate (1.0 mmol) in a solvent like ethanol.

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine or ammonium acetate.

-

Reaction: Stir the mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture. The solid product often precipitates and can be collected by filtration.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-3-cyano-4H-pyran derivative.

NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is crucial as it can influence the tautomeric equilibrium.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Integrate the signals corresponding to each tautomer to determine their relative populations. For variable temperature (VT) NMR studies, acquire spectra at different temperatures to study the thermodynamics of the tautomeric equilibrium.

IR Sample Preparation and Analysis

-

Sample Preparation: Prepare a sample of the compound as a KBr pellet or a thin film. For solution-state studies, use a suitable IR-transparent solvent.

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Analysis: Identify the characteristic absorption bands for the amino, imino, and cyano functional groups to infer the predominant tautomeric form.

Computational Analysis

In the absence of extensive experimental data, computational chemistry provides a powerful avenue for investigating the tautomerism of 2-amino-3-cyano-furan.

Computational studies on analogous systems often employ Density Functional Theory (DFT) to calculate the relative energies of the tautomers.[4] The relative Gibbs free energies (ΔG) can be used to predict the equilibrium constant (KT).

Implications for Drug Development

The ability of 2-amino-3-cyano-furans to exist in different tautomeric forms has significant implications for drug design and development:

-

Receptor Binding: Different tautomers may exhibit varied binding affinities for a biological target due to their distinct shapes and hydrogen bonding capabilities.

-

Physicochemical Properties: Tautomerism can affect properties such as solubility, lipophilicity, and membrane permeability, which in turn influence the ADME (absorption, distribution, metabolism, and excretion) profile of a drug candidate.

-

Metabolic Stability: One tautomer may be more susceptible to metabolic degradation than another.

Conclusion

The study of tautomerism in 2-amino-3-cyano-furan systems is a crucial aspect of understanding their chemical and biological properties. While direct experimental data on the parent compound is sparse, a robust framework for its investigation can be established based on well-documented methodologies for analogous heterocyclic systems. A combined approach of synthesis, spectroscopic analysis (NMR, IR), and computational modeling will be instrumental in elucidating the tautomeric landscape of this important class of compounds, thereby guiding their future applications in medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Amino-3-cyano-4,5-di(fur-2-yl)furan

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted electrophilic substitution reactions of 2-amino-3-cyano-4,5-di(fur-2-yl)furan. Due to the high electron-donating capacity of the amino group at the C2 position, the furan ring is anticipated to be exceptionally reactive towards electrophiles. This document outlines the theoretical basis for this reactivity, predicts the most probable sites of substitution, and provides detailed, inferred experimental protocols for key electrophilic substitution reactions, including formylation (Vilsmeier-Haack reaction), bromination, and nitration. The information herein is extrapolated from the known reactivity of similar 2-aminofuran derivatives and general principles of electrophilic aromatic substitution on electron-rich heterocyclic systems.

Introduction: Reactivity of the 2-Aminofuran Core

The central furan ring in this compound is highly activated towards electrophilic attack. The primary activating group is the amino substituent at the C2 position, which strongly donates electron density to the ring through resonance. This effect is partially offset by the electron-withdrawing nature of the cyano group at C3. The two fur-2-yl substituents at C4 and C5 are also expected to influence the ring's reactivity.

Generally, furan is more reactive than benzene in electrophilic aromatic substitution due to the electron-donating nature of the oxygen atom.[1] The presence of an amino group at the C2 position further enhances this reactivity, making the furan ring highly susceptible to attack by electrophiles.

Regioselectivity

Electrophilic substitution on 2-aminofurans is predicted to occur preferentially at the C5 position. This is due to the superior resonance stabilization of the cationic intermediate formed upon electrophilic attack at this position, where the positive charge can be delocalized onto the amino group's nitrogen atom.

Predicted Electrophilic Substitution Reactions and Experimental Protocols

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] Given the high reactivity of the 2-aminofuran core, this reaction is expected to proceed under gentle conditions to yield the 5-formyl derivative.

Predicted Reaction:

References

A Technical Guide to the Nucleophilic Reactivity of the Amino Group in 2-Amino-3-cyano-4,5-di(fur-2-yl)furan

Affiliation: Google Research

Abstract: This technical guide provides a comprehensive overview of the predicted nucleophilic reactivity of the amino group in the novel heterocyclic compound, 2-Amino-3-cyano-4,5-di(fur-2-yl)furan. Due to the limited availability of direct experimental data on this specific molecule, this document extrapolates from the known reactivity of analogous 2-aminofuran and 2-aminothiophene systems. The guide covers key reaction pathways, including Schiff base formation, acylation, alkylation, and cyclization reactions, offering detailed hypothetical experimental protocols and expected outcomes. Quantitative data from related compounds are summarized for comparative analysis. Furthermore, diagrammatic representations of reaction mechanisms and experimental workflows are provided to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound is a polysubstituted furan derivative of significant interest in medicinal chemistry and materials science due to its unique electronic and structural features. The presence of a nucleophilic amino group adjacent to an electron-withdrawing cyano group on a furan scaffold suggests a rich and varied reactivity profile. This guide aims to provide a predictive yet thorough exploration of the nucleophilic character of the amino group in this molecule, thereby enabling further research into its synthetic utility and application. The insights presented herein are primarily derived from studies on structurally similar compounds, offering a foundational understanding for future experimental work.

Predicted Nucleophilic Reactivity of the Amino Group

The nucleophilicity of the amino group in this compound is influenced by the electronic effects of the furan ring and the adjacent cyano and furyl substituents. Based on analogous systems, the amino group is expected to readily participate in a variety of nucleophilic reactions.

Schiff Base Formation

The reaction of primary amines with aldehydes and ketones to form Schiff bases (imines) is a fundamental transformation in organic chemistry. The amino group of this compound is anticipated to react readily with various aldehydes to yield the corresponding N-substituted imines. This reaction is typically catalyzed by a small amount of acid.

Hypothetical Experimental Protocol:

To a solution of this compound (1 mmol) in ethanol (10 mL), the desired aldehyde (1.1 mmol) and a catalytic amount of glacial acetic acid (2-3 drops) are added. The mixture is then refluxed for 2-4 hours while monitoring the reaction progress by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to afford the Schiff base.

Table 1: Predicted Yields for Schiff Base Formation with Various Aldehydes (Based on Analogous Compounds)

| Aldehyde | Product Structure | Predicted Yield (%) | Reference |

| Benzaldehyde | 2-(Benzylideneamino)-3-cyano-4,5-di(fur-2-yl)furan | 85-95 | [1] |

| 4-Nitrobenzaldehyde | 3-Cyano-4,5-di(fur-2-yl)-2-(4-nitrobenzylideneamino)furan | 80-90 | [1] |

| Furan-2-carbaldehyde | 3-Cyano-4,5-di(fur-2-yl)-2-((furan-2-ylmethylene)amino)furan | 90-98 | [2] |

Acylation Reactions

Acylation of the amino group is a common method for the synthesis of amides, which are prevalent in many biologically active molecules. The amino group of the title compound is expected to react with various acylating agents, such as acid chlorides and anhydrides, in the presence of a base.

Hypothetical Experimental Protocol:

This compound (1 mmol) is dissolved in a suitable solvent like dichloromethane or pyridine. The acylating agent (1.2 mmol) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 3-6 hours. After the reaction is complete, the mixture is washed with water and a saturated sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the N-acylated product.

Table 2: Predicted Outcomes for Acylation Reactions (Based on General Reactivity)

| Acylating Agent | Product Structure | Predicted Yield (%) |

| Acetyl Chloride | N-(3-Cyano-4,5-di(fur-2-yl)furan-2-yl)acetamide | High |

| Benzoyl Chloride | N-(3-Cyano-4,5-di(fur-2-yl)furan-2-yl)benzamide | High |

| Acetic Anhydride | N-(3-Cyano-4,5-di(fur-2-yl)furan-2-yl)acetamide | High |

Alkylation Reactions

N-alkylation of the amino group can introduce various alkyl substituents, leading to secondary or tertiary amines. This can be achieved using alkyl halides or other alkylating agents. Palladium-catalyzed C-H alkylation has also been reported for furan rings, which could be a competing reaction.[3]

Hypothetical Experimental Protocol:

A mixture of this compound (1 mmol), the alkyl halide (1.5 mmol), and a base such as potassium carbonate (2 mmol) in a polar aprotic solvent like dimethylformamide (DMF) is heated at 60-80 °C for 8-12 hours. The reaction is monitored by TLC. After completion, the mixture is poured into water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried, and concentrated to give the N-alkylated product.

Cyclization Reactions

The strategic placement of the amino and cyano groups facilitates cyclization reactions to form fused heterocyclic systems, which are of great interest in drug discovery. For instance, reaction with formamide is expected to yield a furopyrimidine derivative.

Hypothetical Experimental Protocol:

A mixture of this compound (1 mmol) and an excess of formamide (5 mL) is heated at reflux for 6-8 hours. After cooling, the reaction mixture is poured into ice water. The precipitate formed is filtered, washed with water, and recrystallized from a suitable solvent to afford the 4-aminofuro[2,3-d]pyrimidine derivative.[1]

Table 3: Predicted Cyclization Reaction Products

| Reagent | Product Structure | Predicted Yield (%) | Reference |

| Formamide | 4-Amino-5,6-di(fur-2-yl)furo[2,3-d]pyrimidine | 70-80 | [1] |

| Orthoesters | 4-Alkoxy/Aryl-5,6-di(fur-2-yl)furo[2,3-d]pyrimidines | Moderate to High |

Visualizing Reaction Pathways and Workflows

To further elucidate the discussed reactivity, the following diagrams, generated using Graphviz (DOT language), illustrate key reaction pathways and a general experimental workflow.

Caption: Mechanism of Acid-Catalyzed Schiff Base Formation.

Caption: General Pathway for the Acylation of the Amino Group.

Caption: General Experimental Workflow for Nucleophilic Reactions.

Conclusion

While direct experimental investigation of this compound is still in its nascent stages, a comprehensive understanding of its potential reactivity can be established by examining analogous chemical systems. The amino group is predicted to be a versatile nucleophilic center, readily undergoing Schiff base formation, acylation, alkylation, and cyclization reactions. The protocols and data presented in this guide serve as a valuable starting point for researchers aiming to explore the synthetic potential of this promising heterocyclic scaffold. Further experimental validation is essential to confirm and expand upon these predictions, ultimately paving the way for the development of novel functional materials and therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: 2-Amino-3-cyano-4,5-di(fur-2-yl)furan as a Versatile Precursor for Fused Heterocycles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-amino-3-cyano-4,5-di(fur-2-yl)furan as a key building block for the construction of various fused heterocyclic systems. The protocols detailed below are based on established synthetic methodologies for analogous 2-amino-3-cyanofuran derivatives and are adapted for this specific substrate. The resulting fused heterocycles, such as furo[2,3-d]pyrimidines and furo[2,3-b]pyridines, are of significant interest in medicinal chemistry due to their potential biological activities, including anticancer and antimicrobial properties.

Synthesis of the Building Block: this compound

The starting material, this compound, can be synthesized via a base-catalyzed condensation reaction.

General Synthesis Pathway

Caption: Synthesis of the furan building block.

Experimental Protocol: Synthesis of this compound

Materials:

-

Furoin (1 equivalent)

-

Malononitrile (1.1 equivalents)

-

Piperidine (catalytic amount)

-

Ethanol

Procedure:

-

Dissolve furoin and malononitrile in ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to obtain the pure this compound.

Expected Yield: 80-90%

Characterization Data (Predicted):

-

Appearance: Pale yellow to white solid

-

Melting Point: 183-185 °C[1]

-

Molecular Formula: C₁₃H₈N₂O₃[1]

-

Molar Mass: 240.21 g/mol [1]

Applications in the Synthesis of Fused Heterocycles

The presence of an amino and a cyano group in a vicinal position on the furan ring makes this compound an excellent precursor for the synthesis of various fused heterocyclic systems through cyclocondensation reactions.

Synthesis of Furo[2,3-d]pyrimidines

Furo[2,3-d]pyrimidines are an important class of compounds with a wide range of biological activities, including kinase inhibition and anticancer effects.[1] They can be readily synthesized from this compound.

Caption: Synthesis of 4-aminofuro[2,3-d]pyrimidine.

Experimental Protocol:

-

A mixture of this compound (1 equivalent) and an excess of formamide is heated at reflux for 8-12 hours.

-

The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) affords the pure product.

References

Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives from 2-Amino-3-cyano-4,5-di(fur-2-yl)furan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furo[2,3-d]pyrimidine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. They are recognized as bioisosteres of purines and have demonstrated a wide range of biological activities, including acting as potent inhibitors of various protein kinases. This document provides detailed protocols for the synthesis of pyrimidine derivatives, specifically 4-aminofuro[2,3-d]pyrimidines and 4-hydroxyfuro[2,3-d]pyrimidines, using 2-Amino-3-cyano-4,5-di(fur-2-yl)furan as the starting material. The methodologies described are based on established cyclocondensation reactions and are intended to guide researchers in the preparation of these valuable compounds for further investigation.

General Reaction Scheme

The synthesis of furo[2,3-d]pyrimidine derivatives from this compound typically involves a cyclocondensation reaction with a one-carbon or related donor. The amino and cyano groups of the starting furan react to form the pyrimidine ring.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-5,6-di(fur-2-yl)furo[2,3-d]pyrimidine

This protocol describes the synthesis of 4-aminofuro[2,3-d]pyrimidines via the reaction of this compound with formamide. This reaction is a common and effective method for introducing an amino group at the 4-position of the pyrimidine ring.

Materials:

-

This compound

-

Formamide

-

Ethanol (optional, as solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Filtration apparatus (Büchner funnel, filter paper)

-

Recrystallization solvent (e.g., ethanol, dimethylformamide)

Procedure:

-

In a round-bottom flask, place this compound (1 equivalent).

-

Add an excess of formamide (approximately 10-20 equivalents). The use of formamide as both a reactant and a solvent is common. Alternatively, the reaction can be carried out in a high-boiling solvent like ethanol.

-

Equip the flask with a reflux condenser and a magnetic stirrer.

-

Heat the reaction mixture to reflux (typically 150-180 °C) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into ice-water with stirring.

-

The solid product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol or dimethylformamide to obtain pure 4-Amino-5,6-di(fur-2-yl)furo[2,3-d]pyrimidine.

-

Dry the purified product under vacuum.

Protocol 2: Synthesis of 4-Hydroxy-5,6-di(fur-2-yl)furo[2,3-d]pyrimidine

This protocol outlines the synthesis of 4-hydroxyfuro[2,3-d]pyrimidines (which may exist in the tautomeric 4-oxo form) by reacting this compound with urea.

Materials:

-

This compound

-

Urea

-

High-boiling point solvent (e.g., dimethylformamide, diphenyl ether)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, combine this compound (1 equivalent) and urea (2-3 equivalents).

-

Add a suitable high-boiling solvent such as dimethylformamide (DMF) or diphenyl ether.

-

Fit the flask with a reflux condenser and a magnetic stirrer.

-

Heat the mixture to a temperature of 160-200 °C and maintain for 6-12 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling. If not, pour the mixture into water to induce precipitation.

-

Collect the solid product by filtration and wash with a suitable solvent (e.g., water, ethanol).

-

Recrystallize the crude product from a high-boiling solvent like DMF or acetic acid to yield pure 4-Hydroxy-5,6-di(fur-2-yl)furo[2,3-d]pyrimidine.

-

Dry the final product under vacuum.

Data Presentation

Table 1: Summary of Synthesized Pyrimidine Derivatives

| Starting Material | Reagent | Product | Molecular Formula |

| This compound | Formamide | 4-Amino-5,6-di(fur-2-yl)furo[2,3-d]pyrimidine[1] | C₁₄H₉N₃O₃[1] |

| This compound | Urea | 4-Hydroxy-5,6-di(fur-2-yl)furo[2,3-d]pyrimidine | C₁₄H₈N₂O₄ |

Table 2: Representative Characterization Data for Furo[2,3-d]pyrimidine Derivatives

| Compound | Appearance | Melting Point (°C) | 1H NMR (δ, ppm) | IR (cm-1) |

| 4-Amino-5,6-disubstituted-furo[2,3-d]pyrimidine | Off-white to pale yellow solid | >250 | 8.1-8.3 (s, 1H, H-2), 7.0-7.8 (m, Ar-H), 5.5-6.0 (br s, 2H, NH₂) | 3300-3100 (NH₂), 2220 (CN, if starting material is present), 1640-1600 (C=N, C=C) |

| 4-Hydroxy-5,6-disubstituted-furo[2,3-d]pyrimidine | White to off-white solid | >300 | 10.0-12.0 (br s, 1H, NH/OH), 8.0-8.2 (s, 1H, H-2), 7.0-7.8 (m, Ar-H) | 3200-2800 (OH, NH), 1680-1650 (C=O) |

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target pyrimidine derivatives.

Caption: General workflow for the synthesis of pyrimidine derivatives.

Reaction Pathways

The diagram below shows the chemical transformation from the starting material to the two primary products.

Caption: Reaction pathways for pyrimidine synthesis.

Potential Signaling Pathway Inhibition

Many furo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer. The following diagram illustrates a simplified representation of this pathway and the potential point of inhibition by the synthesized compounds.

Caption: Simplified EGFR signaling pathway and potential inhibition.

Conclusion

The protocols and data provided in this document serve as a comprehensive guide for the synthesis of novel pyrimidine derivatives from this compound. These compounds hold potential for further investigation as biologically active agents, particularly in the context of kinase inhibition for applications in drug development. Researchers are encouraged to use these methods as a starting point and to optimize conditions for their specific needs. Further biological evaluation of these novel compounds is warranted to explore their therapeutic potential.

References

Application Notes and Protocols for 2-Amino-3-cyano-4,5-di(fur-2-yl)furan in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research on the specific medicinal chemistry applications of 2-Amino-3-cyano-4,5-di(fur-2-yl)furan is limited. The following application notes and protocols are based on the known biological activities of the broader class of 2-aminofuran derivatives and detailed studies on structurally similar compounds. These notes are intended to serve as a foundational guide for initiating research into the potential therapeutic applications of this compound.

Introduction

The furan nucleus is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The 2-amino-3-cyanofuran moiety, in particular, is a versatile pharmacophore found in numerous biologically active molecules. The title compound, this compound, incorporates this key functional group and is further distinguished by the presence of two furan rings at the 4 and 5 positions. While specific biological data for this compound is not extensively documented, its structural features suggest significant potential for investigation in drug discovery, particularly in oncology and infectious diseases.

A structurally related compound, 2-amino-3-cyano-4,5-bis(3,4-methylenedioxybenzyl)furan, has been synthesized and its derivatives were evaluated for their inhibitory effects on DNA and protein synthesis in P-388 leukemia cells, indicating potential antitumor activity.[5] This suggests that this compound may exhibit similar cytotoxic or antiproliferative effects.

Potential Therapeutic Applications

Anticancer Activity

The 2-amino-3-cyanopyridine scaffold, a close analogue to the 2-amino-3-cyanofuran core, has been explored for its anticancer properties.[6] Derivatives of this scaffold have shown promising activity against various cancer cell lines.[6] It is hypothesized that this compound could interfere with cellular processes crucial for cancer cell proliferation and survival.

Hypothesized Mechanism of Action:

Many anticancer agents function by inducing apoptosis (programmed cell death) or by inhibiting key signaling pathways involved in cell growth and proliferation. A plausible, yet unverified, mechanism for this class of compounds could involve the inhibition of protein kinases or interaction with DNA, leading to cell cycle arrest and apoptosis.

Caption: Hypothesized anticancer mechanism of action.

Antimicrobial Activity

Furan derivatives are known to possess significant antimicrobial properties.[2][7] The compact, electron-rich furan rings in this compound may allow it to interact with microbial enzymes or cellular structures, leading to the inhibition of growth or cell death.

Quantitative Data Summary

As specific quantitative data for the title compound is not available, the following table presents data for a representative 2-amino-3-cyanopyridine derivative with reported anticancer activity to illustrate the type of data that would be generated.[6]

| Compound ID | Target Cell Line | Assay Type | IC50 (µM)[6] |

| 4f | A549 (Lung Cancer) | MTT | 23.78 |

| 4f | MKN45 (Gastric Cancer) | MTT | 67.61 |

| 4f | MCF7 (Breast Cancer) | MTT | 53.87 |

Experimental Protocols

Synthesis of this compound

The following is a plausible synthetic protocol based on established methods for the synthesis of substituted 2-aminofurans.[5]

Caption: General synthetic workflow.

Materials:

-

1,2-di(furan-2-yl)ethanone

-

Malononitrile

-

Piperidine (or another suitable base)

-

Ethanol (or another suitable solvent)

-

Standard laboratory glassware

-

Heating and stirring apparatus

-

Thin-layer chromatography (TLC) equipment

-

Filtration apparatus

-

Recrystallization or column chromatography supplies

Procedure:

-

In a round-bottom flask, dissolve 1,2-di(furan-2-yl)ethanone (1 equivalent) and malononitrile (1 equivalent) in ethanol.

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, with stirring.

-

Monitor the progress of the reaction using TLC.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

The solid product that precipitates out is collected by vacuum filtration.

-

The crude product is then washed with cold ethanol.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography on silica gel.

-